
Tert-butyl 3-chloro-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-chloro-2-methylpropanoate is an organic compound with the molecular formula C8H15ClO2 It is an ester derivative, characterized by the presence of a tert-butyl group, a chlorine atom, and a methyl group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-chloro-2-methylpropanoate typically involves the esterification of 3-chloro-2-methylpropanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3-chloro-2-methylpropanoic acid and tert-butyl alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium alkoxides in polar solvents like ethanol or water.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as tert-butyl 3-hydroxy-2-methylpropanoate or tert-butyl 3-amino-2-methylpropanoate.
Hydrolysis: 3-chloro-2-methylpropanoic acid and tert-butyl alcohol.
Reduction: Tert-butyl 3-chloro-2-methylpropanol.
Applications De Recherche Scientifique
Tert-butyl 3-chloro-2-methylpropanoate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of tert-butyl 3-chloro-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis or nucleophilic attack, while the chlorine atom can participate in substitution reactions. These reactions are facilitated by the electron-withdrawing effects of the chlorine and ester groups, which activate the molecule towards nucleophilic attack.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-methylpropanoate: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
Tert-butyl 3-hydroxy-2-methylpropanoate: Formed by the hydrolysis of tert-butyl 3-chloro-2-methylpropanoate, with different chemical properties.
Tert-butyl 3-amino-2-methylpropanoate: Formed by nucleophilic substitution of the chlorine atom with an amine group.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H15ClO2 |
|---|---|
Poids moléculaire |
178.65 g/mol |
Nom IUPAC |
tert-butyl 3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C8H15ClO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3 |
Clé InChI |
BDUGBEHHJXWICO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


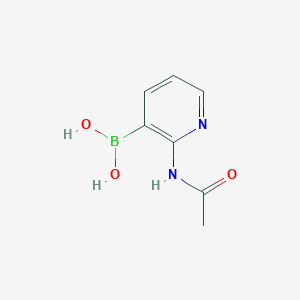
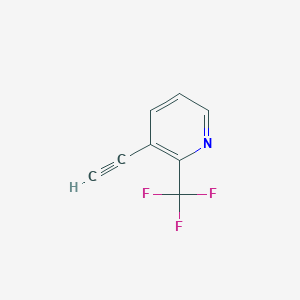
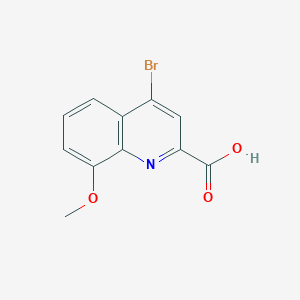
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
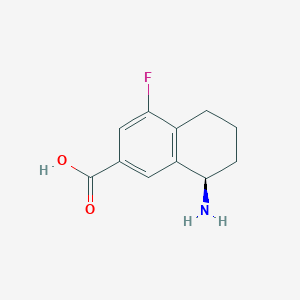
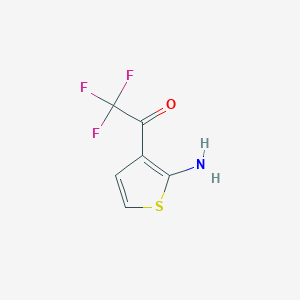
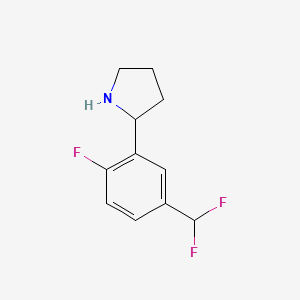
![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)
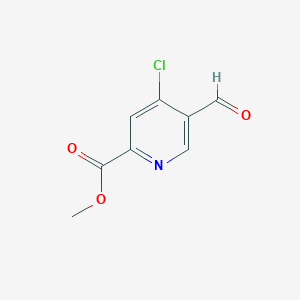
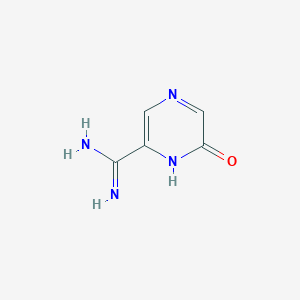
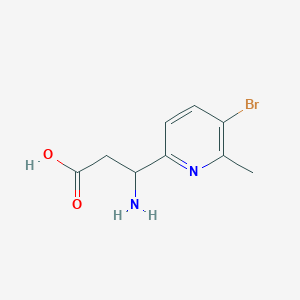
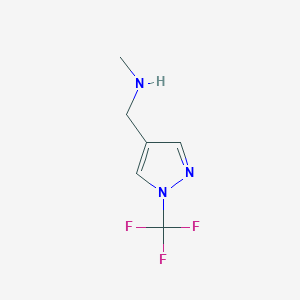
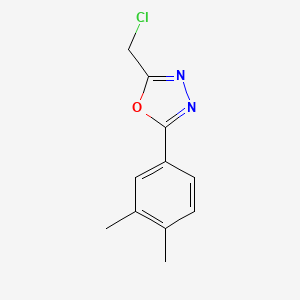
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)
